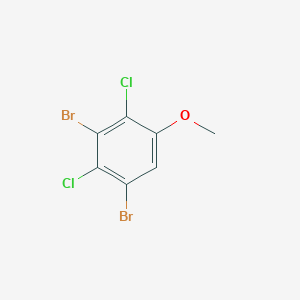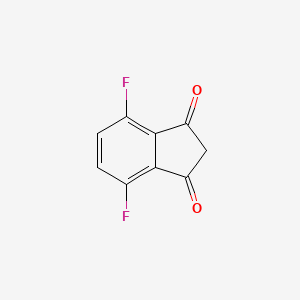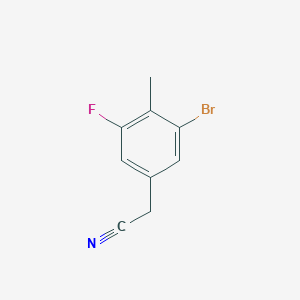
2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H7BrFN It is a derivative of acetonitrile, featuring a bromine, fluorine, and methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile typically involves the reaction of 3-bromo-5-fluoro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, resulting in the formation of the desired acetonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for nitrile reduction.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for methyl group oxidation.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions on the phenyl ring.
Reduction: Primary amines derived from the reduction of the nitrile group.
Oxidation: Carboxylic acids formed from the oxidation of the methyl group.
科学的研究の応用
2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets, contributing to its biological activity.
類似化合物との比較
Similar Compounds
2-Bromo-4-fluorophenylacetonitrile: Similar structure but lacks the methyl group.
2-(2-Bromo-4-fluorophenyl)acetonitrile: Similar structure with different substitution pattern on the phenyl ring.
Uniqueness
2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may provide advantages in terms of selectivity and potency in various applications.
特性
分子式 |
C9H7BrFN |
|---|---|
分子量 |
228.06 g/mol |
IUPAC名 |
2-(3-bromo-5-fluoro-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H7BrFN/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3 |
InChIキー |
KLRHEEVBTDLPAC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Br)CC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


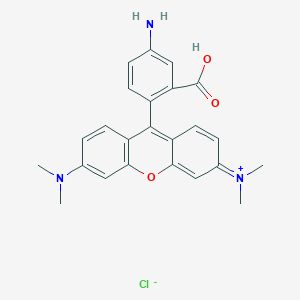
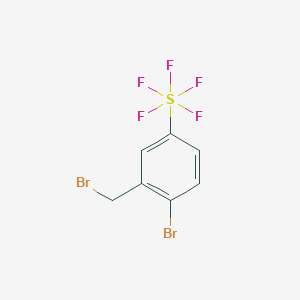
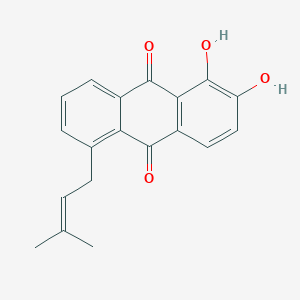
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
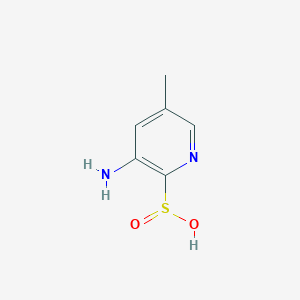
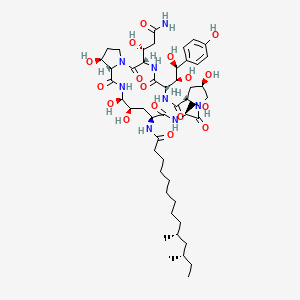

![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
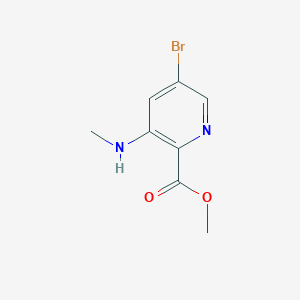
![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
